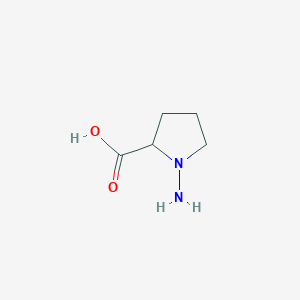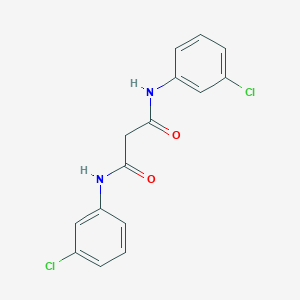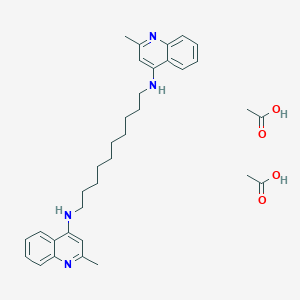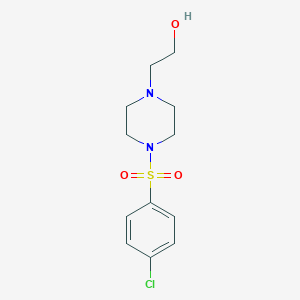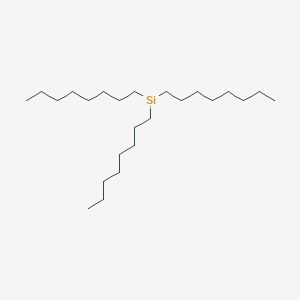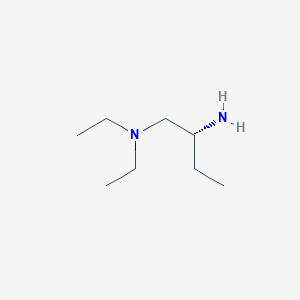
(2R)-1-N,1-N-diethylbutane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-N,1-N-diethylbutane-1,2-diamine, commonly known as DEBD, is a chiral diamine that has gained significant attention in the field of organic chemistry due to its unique properties and versatile applications. It is a colorless liquid that is soluble in water and organic solvents. The compound has two chiral centers, making it a potential candidate for asymmetric synthesis.
Aplicaciones Científicas De Investigación
DEBD has been extensively studied for its applications in organic synthesis. It has been used as a chiral ligand in asymmetric catalysis and as a building block for the synthesis of chiral compounds. DEBD has also been used as a resolving agent for the separation of racemic mixtures.
Mecanismo De Acción
The mechanism of action of DEBD is not fully understood, but it is believed to act as a chiral auxiliary in asymmetric synthesis. DEBD can coordinate with metal catalysts to form chiral complexes, which can then catalyze asymmetric reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of DEBD. However, studies have shown that it is non-toxic and has low acute toxicity. It is also biodegradable and does not accumulate in the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEBD has several advantages for lab experiments, including its high selectivity and efficiency in asymmetric synthesis. It is also readily available and relatively inexpensive. However, one limitation of DEBD is its low solubility in some solvents, which can limit its applications in certain reactions.
Direcciones Futuras
There are several potential future directions for DEBD research. One area of interest is the development of new synthetic methods using DEBD as a chiral auxiliary. Another area of focus is the use of DEBD in the synthesis of new chiral compounds with potential applications in medicine and materials science. Additionally, further research is needed to fully understand the mechanism of action and potential biological effects of DEBD.
Conclusion:
In conclusion, DEBD is a unique and versatile compound that has gained significant attention in the field of organic chemistry. Its potential applications in asymmetric synthesis and the synthesis of chiral compounds make it a promising candidate for future research. However, further studies are needed to fully understand its mechanism of action and potential biological effects.
Métodos De Síntesis
DEBD can be synthesized through a variety of methods, including the reaction of 1,4-dibromobutane with diethylamine, the reductive amination of 2-amino-1-butanol with diethylamine, and the reaction of 1,4-dibromobutane with a chiral amine catalyst. The latter method has been found to be the most efficient and selective for the synthesis of DEBD.
Propiedades
Número CAS |
16250-34-3 |
|---|---|
Nombre del producto |
(2R)-1-N,1-N-diethylbutane-1,2-diamine |
Fórmula molecular |
C8H20N2 |
Peso molecular |
144.26 g/mol |
Nombre IUPAC |
(2R)-1-N,1-N-diethylbutane-1,2-diamine |
InChI |
InChI=1S/C8H20N2/c1-4-8(9)7-10(5-2)6-3/h8H,4-7,9H2,1-3H3/t8-/m1/s1 |
Clave InChI |
DFSMJKLTTCAJDF-MRVPVSSYSA-N |
SMILES isomérico |
CC[C@H](CN(CC)CC)N |
SMILES |
CCC(CN(CC)CC)N |
SMILES canónico |
CCC(CN(CC)CC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



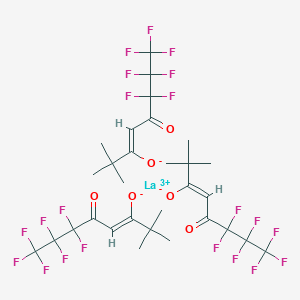


![2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B103659.png)
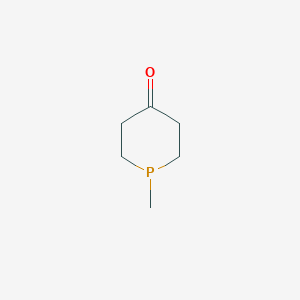
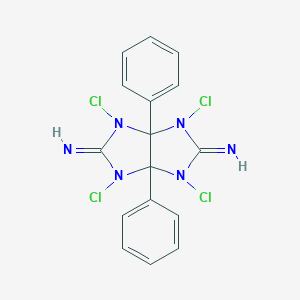
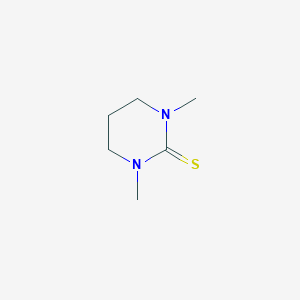
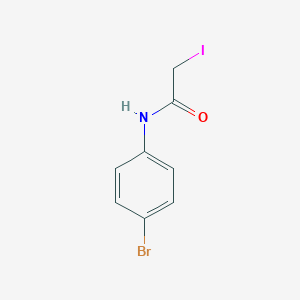
![4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B103668.png)
